

Maleic Hydrazide-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Maleic Hydrazide-d2	
Cat. No.:	B1157156	Get Quote

This technical guide provides an in-depth overview of **Maleic Hydrazide-d2**, a deuterated analog of the plant growth regulator Maleic Hydrazide. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its suppliers, pricing, chemical properties, and applications, with a focus on its use in research settings. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate its practical application.

Introduction to Maleic Hydrazide-d2

Maleic Hydrazide-d2 is the deuterium-labeled form of Maleic Hydrazide, a synthetic pyridazine derivative known for its ability to inhibit plant growth by preventing cell division.[1] While Maleic Hydrazide has been extensively used in agriculture to control the sprouting of crops like potatoes and onions, its deuterated counterpart, Maleic Hydrazide-d2, serves as a valuable tool in analytical and research applications.[1][2] Its primary utility lies in its role as an internal standard for the accurate quantification of Maleic Hydrazide residues in various matrices using mass spectrometry-based techniques.[3]

The core biological activity of Maleic Hydrazide, and by extension its deuterated form, stems from its ability to inhibit the synthesis of nucleic acids and proteins, which is fundamental to cell division.[3][4] This mechanism of action has prompted investigations into its cytotoxic and genotoxic effects, making it a compound of interest in toxicological and potentially in cancer research.[4]

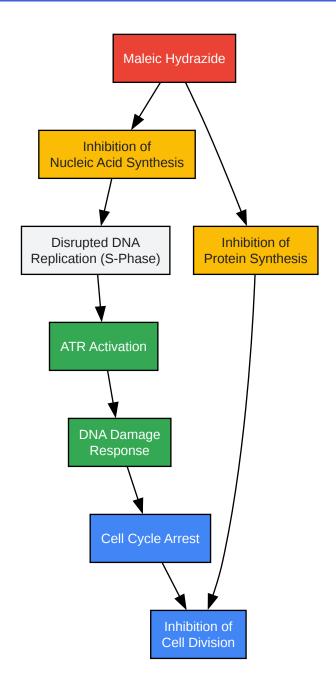
Suppliers and Pricing

The availability and cost of **Maleic Hydrazide-d2** can vary between suppliers and are dependent on the quantity and purity required. Below is a summary of information from various suppliers.

Supplier	Product Name	CAS Number	Available Quantities	Price (USD)
MedchemExpres s	Maleic hydrazide-d2	2398483-97-9	1 mg, 5 mg, 10 mg	\$60, \$120, \$200
PDQ Scientific	D2-Maleic hydrazide	Not Specified	10mg	\$501.20
Simson Pharma	Maleic-2,3-d2 Hydrazide	2398483-97-9	Inquire	Inquire
BIOZOL	Maleic hydrazide D2	2398483-97-9	Inquire	Inquire
LGC Standards	Maleic Hydrazide-d2	Not Specified	Inquire	Inquire

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Maleic Hydrazide-d2** is provided below.


Property	Value
Molecular Formula	C4H2D2N2O2
Molecular Weight	114.1 g/mol
Appearance	Solid
Storage Temperature	4°C for long-term storage
Solubility	Data not readily available for the deuterated form. The non-deuterated form is slightly soluble in hot water and hot alcohol.

Mechanism of Action and Signaling Pathway

Maleic Hydrazide exerts its biological effects primarily by inhibiting cell division.[1] This is achieved through the disruption of nucleic acid and protein synthesis.[4] While the precise molecular targets are not fully elucidated, the available evidence suggests an interference with the cell cycle, particularly during the S-phase (synthesis phase) where DNA replication occurs. [5] This inhibition of DNA replication and protein synthesis ultimately leads to a halt in the cell cycle, preventing mitosis and cell proliferation.[6] In plants, this manifests as growth retardation. [6] In other biological systems, this can lead to cytotoxic and genotoxic effects, including the induction of chromosomal aberrations.[4]

The DNA damage response (DDR) pathway is a crucial cellular mechanism that detects and responds to DNA lesions. The kinase ATR (Ataxia Telangiectasia and Rad3-related) is a key activator of the DDR pathway in response to single-stranded DNA, which can arise during replicative stress.[7] Studies in plants have shown that the genotoxic effects of Maleic Hydrazide can activate the ATR-dependent DDR pathway, leading to cell cycle arrest.[7] This suggests that Maleic Hydrazide's interference with DNA replication creates stalled replication forks, which are recognized by the ATR signaling cascade.

Click to download full resolution via product page

Proposed signaling pathway of Maleic Hydrazide.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Maleic Hydrazide-d2** and its non-deuterated form.

Use of Maleic Hydrazide-d2 as an Internal Standard in LC-MS/MS Analysis

Maleic Hydrazide-d2 is primarily used as an internal standard for the quantification of Maleic Hydrazide in various samples, particularly in food and environmental analysis.[3] The following protocol outlines a general workflow for this application.

Objective: To accurately quantify the concentration of Maleic Hydrazide in a sample matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with **Maleic Hydrazide-d2** as an internal standard.

Materials:

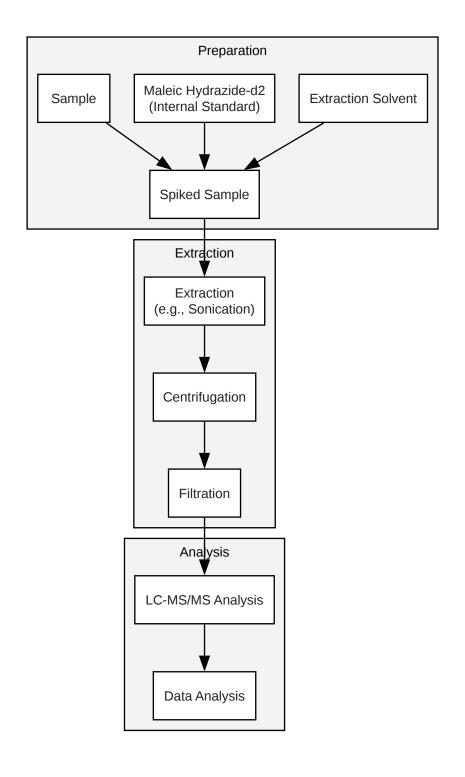
- Maleic Hydrazide-d2 (internal standard)
- Maleic Hydrazide (analytical standard)
- Sample matrix (e.g., homogenized tobacco, potato extract)
- Extraction solvent (e.g., 2M HCl aqueous solution)
- LC-MS/MS system
- Analytical column suitable for polar compounds
- Mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid)

Procedure:

- Standard Preparation:
 - Prepare a stock solution of Maleic Hydrazide-d2 of known concentration.
 - Prepare a series of calibration standards of Maleic Hydrazide at different known concentrations.
 - Spike each calibration standard and the blank matrix with a fixed concentration of the
 Maleic Hydrazide-d2 internal standard solution.

• Sample Preparation:

- Weigh a known amount of the homogenized sample.
- Add a known amount of the Maleic Hydrazide-d2 internal standard solution to the sample.
- Add the extraction solvent to the sample.
- Extract the analytes using a suitable method such as ultrasonic extraction or microwaveassisted extraction.[8]
- Centrifuge the sample to pellet solid debris.
- Filter the supernatant for LC-MS/MS analysis.


LC-MS/MS Analysis:

- Inject the prepared standards and samples into the LC-MS/MS system.
- Separate the analytes using a suitable chromatographic gradient.
- Detect and quantify the parent and daughter ions for both Maleic Hydrazide and Maleic
 Hydrazide-d2 using Multiple Reaction Monitoring (MRM) mode.

Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of Maleic Hydrazide to the peak area of Maleic Hydrazide-d2 against the concentration of Maleic Hydrazide for the calibration standards.
- Determine the concentration of Maleic Hydrazide in the samples by interpolating the peak area ratio of the sample from the calibration curve.

Click to download full resolution via product page

Workflow for LC-MS/MS analysis with internal standard.

In Vitro Cytotoxicity Assay (MTT Assay)

Foundational & Exploratory

This protocol describes a general method for assessing the cytotoxicity of Maleic Hydrazide on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

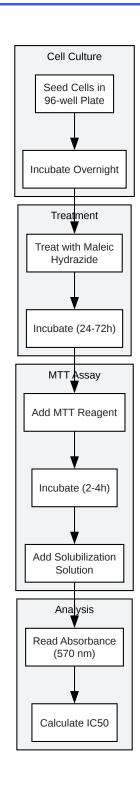
Objective: To determine the half-maximal inhibitory concentration (IC50) of Maleic Hydrazide in a specific cancer cell line.

Materials:

- Selected cancer cell line (e.g., HeLa, MCF-7)
- Complete cell culture medium
- Maleic Hydrazide
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
- 96-well cell culture plates
- Multichannel pipette
- Microplate reader

Procedure:

- · Cell Seeding:
 - Harvest and count the cells.
 - \circ Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
- Treatment with Maleic Hydrazide:



- Prepare a stock solution of Maleic Hydrazide in a suitable solvent (e.g., DMSO or sterile water).
- Prepare serial dilutions of Maleic Hydrazide in complete medium to achieve the desired final concentrations.
- Remove the medium from the wells and add 100 μL of the medium containing different concentrations of Maleic Hydrazide. Include vehicle control wells (medium with the same concentration of solvent used to dissolve Maleic Hydrazide) and untreated control wells (medium only).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified
 5% CO₂ atmosphere.

MTT Assay:

- After the incubation period, add 10 μL of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
- Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Gently mix the contents of the wells to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the untreated control.
 - Plot the percentage of cell viability against the log of the Maleic Hydrazide concentration to determine the IC50 value.

Click to download full resolution via product page

Workflow for an in vitro cytotoxicity (MTT) assay.

Synthesis of Maleic Hydrazide-d2

A specific, readily available protocol for the synthesis of **Maleic Hydrazide-d2** is not prominently found in the public domain. However, the synthesis of its non-deuterated analog is well-documented. One common method involves the reaction of maleic anhydride with hydrazine hydrate.

General Synthesis of Maleic Hydrazide:

A mixture of maleic anhydride and hydrazine hydrate is heated, often in the presence of a solvent like ethanol or acetic acid, to induce a cyclization reaction that forms the pyridazine ring of Maleic Hydrazide. Patents describe various catalysts and reaction conditions to improve yield and purity.[10]

Potential Strategy for Deuteration:

The synthesis of **Maleic Hydrazide-d2** would likely involve the use of deuterated starting materials or a subsequent H-D exchange reaction on the synthesized Maleic Hydrazide. A plausible approach could be the use of deuterated maleic anhydride or performing the cyclization reaction in a deuterated solvent under conditions that favor deuterium exchange at the olefinic positions. The synthesis of deuterated pyridazine derivatives often involves tailored strategies depending on the desired position of deuteration.[11]

Conclusion

Maleic Hydrazide-d2 is a crucial analytical tool for researchers studying the prevalence and impact of its non-deuterated counterpart. Its primary application as an internal standard in mass spectrometry ensures accurate and reliable quantification. Furthermore, the known biological activity of Maleic Hydrazide as an inhibitor of cell division provides a basis for its use in toxicological and potentially in drug discovery research. The provided protocols and diagrams offer a foundational framework for incorporating Maleic Hydrazide-d2 and Maleic Hydrazide into experimental designs. Further research into the specific molecular interactions of Maleic Hydrazide within mammalian cells could unveil new applications and a deeper understanding of its mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Regiodivergent Deuteration of Pyridine-Based Heterocycles PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effects of maleic hydrazide PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Al-Tolerant Barley Mutant hvatr.g Shows the ATR-Regulated DNA Damage Response to Maleic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cytotoxicity Assay Protocol [protocols.io]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Maleic Hydrazide-d2: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1157156#maleic-hydrazide-d2-supplier-and-pricing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com